Cas no 1806072-20-7 (5-Bromo-2-(difluoromethyl)-3-hydroxy-6-methoxypyridine)

5-Bromo-2-(difluoromethyl)-3-hydroxy-6-methoxypyridine 化学的及び物理的性質
名前と識別子
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- 5-Bromo-2-(difluoromethyl)-3-hydroxy-6-methoxypyridine
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- インチ: 1S/C7H6BrF2NO2/c1-13-7-3(8)2-4(12)5(11-7)6(9)10/h2,6,12H,1H3
- InChIKey: GGHGDMXFRQSTMA-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(C(F)F)=NC=1OC)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- トポロジー分子極性表面積: 42.4
- XLogP3: 2.1
5-Bromo-2-(difluoromethyl)-3-hydroxy-6-methoxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024006826-1g |
5-Bromo-2-(difluoromethyl)-3-hydroxy-6-methoxypyridine |
1806072-20-7 | 97% | 1g |
$1,680.00 | 2022-04-01 | |
Alichem | A024006826-500mg |
5-Bromo-2-(difluoromethyl)-3-hydroxy-6-methoxypyridine |
1806072-20-7 | 97% | 500mg |
$931.00 | 2022-04-01 |
5-Bromo-2-(difluoromethyl)-3-hydroxy-6-methoxypyridine 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
5-Bromo-2-(difluoromethyl)-3-hydroxy-6-methoxypyridineに関する追加情報
Introduction to 5-Bromo-2-(difluoromethyl)-3-hydroxy-6-methoxypyridine (CAS No. 1806072-20-7)
5-Bromo-2-(difluoromethyl)-3-hydroxy-6-methoxypyridine, identified by the CAS number 1806072-20-7, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in drug development. The structural features of 5-Bromo-2-(difluoromethyl)-3-hydroxy-6-methoxypyridine, including the presence of a bromine atom, a difluoromethyl group, a hydroxyl group, and a methoxy group, contribute to its unique chemical properties and potential applications.
The bromine substituent at the 5-position of the pyridine ring enhances the electrophilicity of the molecule, making it a valuable intermediate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in the synthesis of novel therapeutic agents. The difluoromethyl group, located at the 2-position, is known to improve metabolic stability and binding affinity in drug candidates. This modification is particularly relevant in modern drug design, where optimizing pharmacokinetic profiles is crucial for achieving clinical efficacy.
The hydroxyl group at the 3-position introduces polarity to the molecule, which can influence its solubility and interactions with biological targets. Additionally, the methoxy group at the 6-position further modulates the electronic properties of the pyridine ring, potentially affecting its reactivity and biological activity. The combination of these functional groups makes 5-Bromo-2-(difluoromethyl)-3-hydroxy-6-methoxypyridine a versatile building block for medicinal chemists.
In recent years, there has been growing interest in developing novel pyridine derivatives as pharmacological agents. Pyridines are integral components of many approved drugs due to their ability to interact with biological macromolecules such as enzymes and receptors. For instance, 5-Bromo-2-(difluoromethyl)-3-hydroxy-6-methoxypyridine has been explored as a precursor in the synthesis of kinase inhibitors, which are widely used in oncology. The bromine atom facilitates halogenation reactions, enabling further derivatization into more complex structures with targeted biological activities.
One of the most compelling aspects of 5-Bromo-2-(difluoromethyl)-3-hydroxy-6-methoxypyridine is its potential application in developing antiviral and antibacterial agents. The structural motif of this compound resembles several known bioactive molecules that have demonstrated efficacy against various pathogens. Researchers have leveraged its scaffold to design inhibitors targeting viral proteases and bacterial enzymes essential for pathogenicity. The presence of multiple substituents allows for fine-tuning of physicochemical properties, such as lipophilicity and polar surface area, which are critical factors in drug-like characteristics.
The pharmaceutical industry has increasingly adopted fragment-based drug design strategies, where small molecules like 5-Bromo-2-(difluoromethyl)-3-hydroxy-6-methoxypyridine serve as starting points for generating lead compounds. This approach leverages high-throughput screening and computational methods to identify promising scaffolds with high binding affinity to biological targets. The structural complexity introduced by functional groups like bromine and difluoromethyl enhances interactions with target proteins, improving drug potency.
Moreover, agrochemical applications of 5-Bromo-2-(difluoromethyl)-3-hydroxy-6-methoxypyridine have also been explored. Pyridine derivatives are commonly found in pesticides and herbicides due to their ability to disrupt metabolic pathways in pests. The unique combination of substituents in this compound makes it a potential candidate for developing next-generation agrochemicals with improved selectivity and environmental safety.
The synthesis of 5-Bromo-2-(difluoromethyl)-3-hydroxy-6-methoxypyridine involves multi-step organic transformations that highlight its synthetic utility. Key steps include bromination of a precursor pyridine derivative followed by protection-deprotection strategies to introduce the hydroxyl and methoxy groups at specific positions. The difluoromethyl group is typically introduced via cross-coupling reactions or metal-mediated fluorination processes. These synthetic methodologies underscore the compound's importance as a versatile intermediate in organic synthesis.
Recent advances in computational chemistry have further enhanced the understanding of how structural modifications influence biological activity. Molecular modeling studies on 5-Bromo-2-(difluoromethyl)-3-hydroxy-6-methoxypyridine have provided insights into its binding modes with target proteins. These studies have guided medicinal chemists in optimizing analogs with improved pharmacokinetic profiles and reduced side effects.
The development of novel synthetic routes has also contributed to the accessibility of 5-Bromo-2-(difluoromethyl)-3-hydroxy-6-methoxypyridine for research purposes. Catalytic methods have been employed to streamline key transformations, reducing reaction times and improving yields. Such advancements facilitate large-scale production and make this compound more readily available for industrial applications.
In conclusion,5-Bromo-2-(difluoromethyl)-3-hydroxy-6-methoxypyridine (CAS No. 1806072-20-7) represents a significant advancement in heterocyclic chemistry with broad implications for pharmaceuticals and agrochemicals. Its unique structural features offer opportunities for designing innovative therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in drug discovery and development.
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